molecular formula C19H16O3 B3053137 Methyl 2-(benzyloxy)-1-naphthoate CAS No. 512786-26-4

Methyl 2-(benzyloxy)-1-naphthoate

Cat. No.: B3053137
CAS No.: 512786-26-4
M. Wt: 292.3 g/mol
InChI Key: BGMQPNSREPVLTD-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-1-naphthoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by a naphthalene ring system substituted with a benzyloxy group and a methyl ester group

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, handling naphthalene and ester compounds requires appropriate safety measures to prevent exposure and reactivity hazards .

Future Directions

The future directions for this compound could be numerous, depending on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or chemical synthesis .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds have been shown to undergo various chemical reactions such as suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been involved in various biochemical transformations such as oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Similar compounds have been known to undergo protodeboronation, a process that involves the removal of the boron moiety at the end of a sequence . This process can impact the bioavailability of the compound.

Result of Action

Similar compounds have been known to undergo reactions that result in the formation of new compounds .

Action Environment

The action, efficacy, and stability of Methyl 2-(benzyloxy)-1-naphthoate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, which similar compounds undergo, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxy)-1-naphthoate typically involves the esterification of 2-(benzyloxy)-1-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzyloxy)-1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid for nitration or halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated naphthalene derivatives.

Scientific Research Applications

Methyl 2-(benzyloxy)-1-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-naphthoate: Lacks the benzyloxy group, making it less versatile in certain reactions.

    2-(Benzyloxy)-1-naphthoic acid: The carboxylic acid form of the compound, which can be converted to the ester.

    Methyl 2-naphthoate: Similar structure but without the benzyloxy group.

Uniqueness

Methyl 2-(benzyloxy)-1-naphthoate is unique due to the presence of both a benzyloxy group and a methyl ester group, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

methyl 2-phenylmethoxynaphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-21-19(20)18-16-10-6-5-9-15(16)11-12-17(18)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMQPNSREPVLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475951
Record name 1-Naphthalenecarboxylic acid, 2-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512786-26-4
Record name 1-Naphthalenecarboxylic acid, 2-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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